

Technical Guide: 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1)

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Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylbenzaldehyde

Cat. No.: B1293634

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, also known by synonyms such as 2,5-Dimethyl-p-anisaldehyde, is an aromatic aldehyde with the chemical formula $C_{10}H_{12}O_2$.^[1]^[2] As a substituted benzaldehyde, it serves as a valuable and versatile intermediate in organic synthesis.^[2] Its molecular structure, featuring a benzaldehyde core with a methoxy group and two methyl groups, makes it a key building block for more complex molecules, including heterocyclic compounds and fine chemicals.^[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of **4-Methoxy-2,5-dimethylbenzaldehyde** are summarized below. This data is critical for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| CAS Number | 6745-75-1 | [1] |
| Molecular Formula | C ₁₀ H ₁₂ O ₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| IUPAC Name | 4-methoxy-2,5-dimethylbenzaldehyde | [1] |
| Synonyms | 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 31-35 °C | [1] |
| Boiling Point | 147-149 °C at 12 mmHg | [1] |
| InChI | InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3 | [1] |
| SMILES | <chem>CC1=CC(=C(C=C1OC)C)C=O</chem> | [1] |
| XLogP3 | 2.1 | [1] |
| Topological Polar Surface Area | 26.3 Å ² | [1] |

Spectroscopic Data

Structural confirmation and purity assessment of **4-Methoxy-2,5-dimethylbenzaldehyde** are typically achieved through various spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the availability of standard spectra is noted for reference.

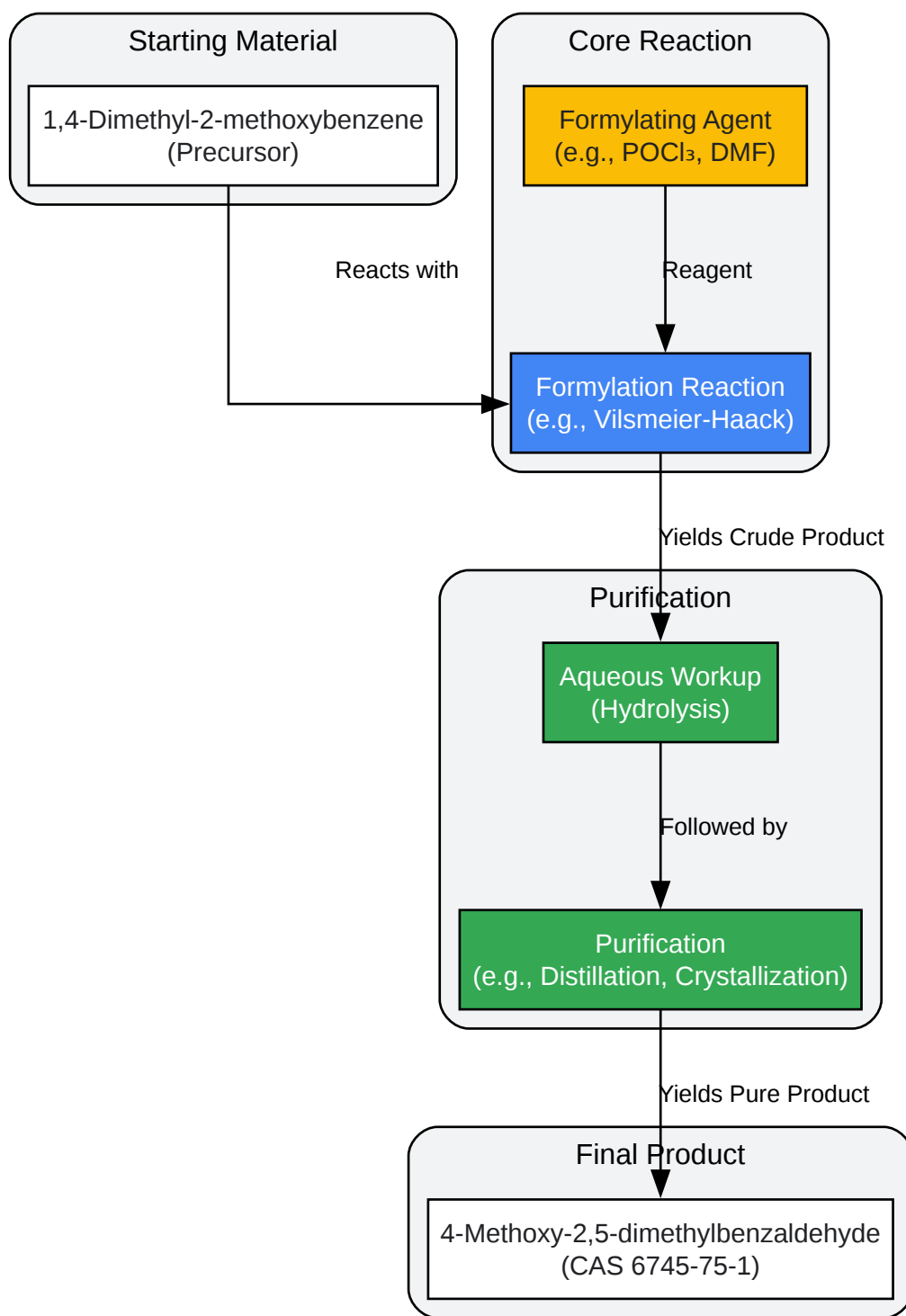
| Technique | Availability / Source |
|----------------------------|--|
| ^1H NMR | Available; data can be found on platforms like NMRShiftDB.[1] |
| ^{13}C NMR | Available.[1] |
| Mass Spectrometry (GC-MS) | Available; data can be found in the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Available; data can be found on platforms like SpectraBase.[1] |
| UV-Visible Spectroscopy | Available; data can be found on platforms like SpectraBase.[1] |
| Raman Spectroscopy | Available.[1] |

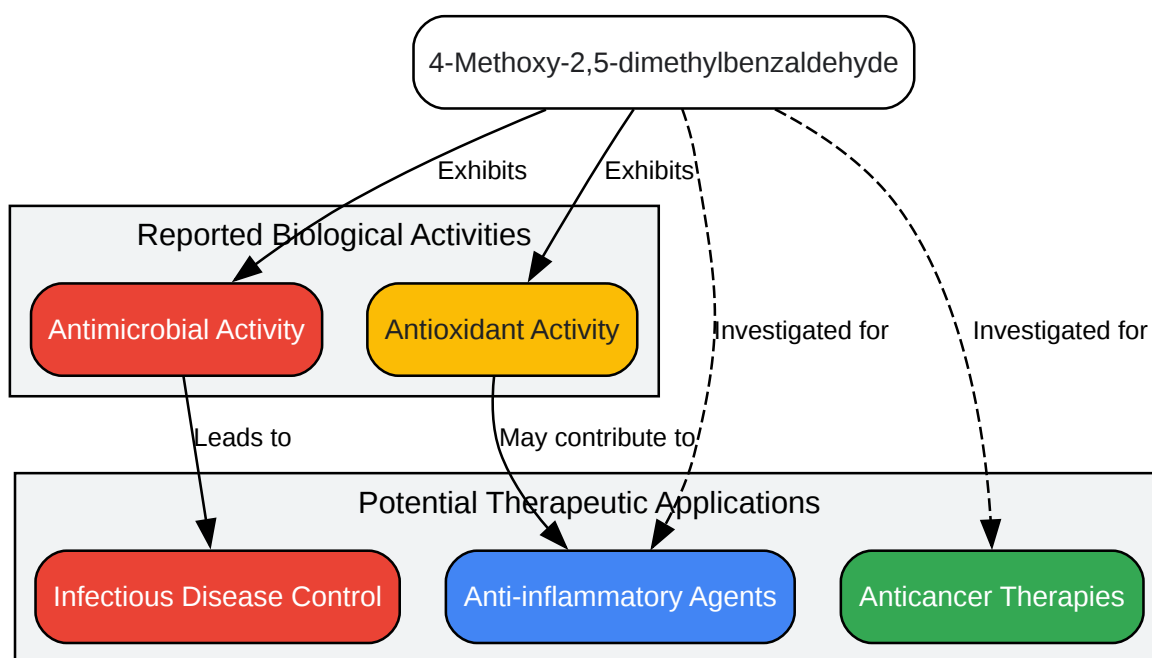
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-2,5-dimethylbenzaldehyde** is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from established organic chemistry reactions used for analogous compounds, such as the formylation of a substituted aromatic precursor.

Generalized Synthetic Workflow

A plausible synthetic route involves the formylation of 1,4-dimethyl-2-methoxybenzene. Formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, are standard methods for introducing an aldehyde group onto an electron-rich aromatic ring.





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